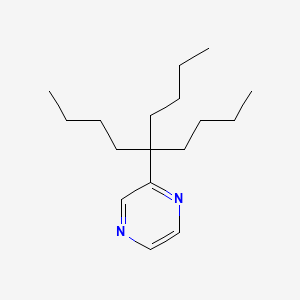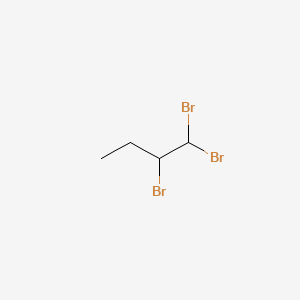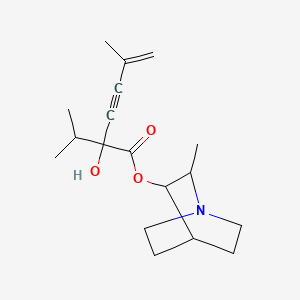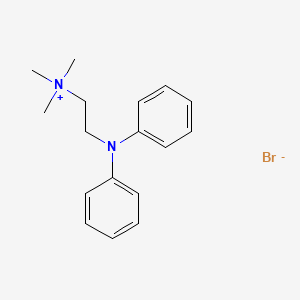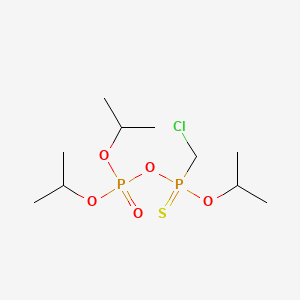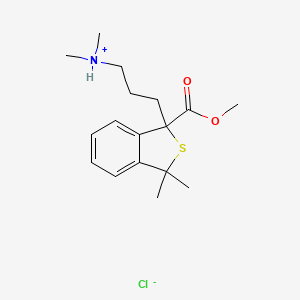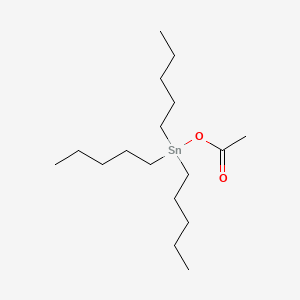![molecular formula C23H21IN2O2 B13749642 Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide CAS No. 41672-54-2](/img/structure/B13749642.png)
Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide is a chemical compound with the molecular formula C21H19IN2O2 It is known for its unique structure, which includes a naphthoxazolium core with an acetylphenylaminoethenyl side chain and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide typically involves the reaction of naphthols with amines. One common method includes the use of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. The reaction conditions often involve moderate temperatures and the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted naphthoxazolium compounds.
Scientific Research Applications
Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]oxazoles: These compounds share a similar core structure but differ in their side chains and substituents.
Naphthoxazole-related bioactive molecules: Compounds like PBNI and naphthoxazole-doped materials have similar structural features and applications.
Uniqueness
Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide is unique due to its specific combination of functional groups and its iodide counterion. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
41672-54-2 |
|---|---|
Molecular Formula |
C23H21IN2O2 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
N-[2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C23H21N2O2.HI/c1-3-24-21-14-13-18-9-7-8-12-20(18)23(21)27-22(24)15-16-25(17(2)26)19-10-5-4-6-11-19;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AAMIJDUYKLCRIF-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(OC2=C1C=CC3=CC=CC=C32)C=CN(C4=CC=CC=C4)C(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



